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Compound of Interest

Compound Name: 2,4-Difluoro-5-methoxyaniline

Cat. No.: B1319728 Get Quote

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for the

compound 2,4-Difluoro-5-methoxyaniline (CAS Number: 98446-51-6). The information

contained herein is intended for researchers, scientists, and professionals in the field of drug

development and chemical synthesis. While direct experimental spectra for this specific

compound are not widely published in public databases, this document compiles expected

spectroscopic characteristics based on data from analogous compounds and outlines detailed

experimental protocols for obtaining and analyzing such data. Spectroscopic data for this

compound may be available upon request from commercial suppliers such as BLD Pharm,

Apollo Scientific, and Alachem.

Compound Identification
Compound Name 2,4-Difluoro-5-methoxyaniline

CAS Number 98446-51-6

Molecular Formula C₇H₇F₂NO

Molecular Weight 159.13 g/mol

Structure

Chemical structure of 2,4-Difluoro-5-

methoxyaniline
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Predicted Spectroscopic Data
The following tables summarize the expected Nuclear Magnetic Resonance (NMR), Infrared

(IR), and Mass Spectrometry (MS) data for 2,4-Difluoro-5-methoxyaniline. These predictions

are derived from the analysis of structurally similar compounds.

¹H NMR (Proton NMR) Data (Predicted)
Solvent: CDCl₃, Reference: TMS (0.00 ppm)

Chemical Shift (δ)
(ppm)

Multiplicity
Coupling Constant
(J) (Hz)

Assignment

~ 6.8 - 7.2
Doublet of Doublets

(dd)

J(H,F) ≈ 8-10, J(H,H)

≈ 2-3
Aromatic H

~ 6.5 - 6.7
Doublet of Doublets

(dd)

J(H,F) ≈ 10-12, J(H,H)

≈ 2-3
Aromatic H

~ 3.8 - 4.0 Singlet (s) - -OCH₃

~ 3.6 - 4.2 Broad Singlet (br s) - -NH₂

¹³C NMR (Carbon NMR) Data (Predicted)
Solvent: CDCl₃, Reference: CDCl₃ (77.16 ppm)
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Chemical Shift (δ) (ppm)
Multiplicity (due to C-F
coupling)

Assignment

~ 150 - 155 Doublet (d) C-F

~ 145 - 150 Doublet (d) C-F

~ 135 - 140 Singlet (s) C-OCH₃

~ 125 - 130 Singlet (s) C-NH₂

~ 100 - 115 Doublet of Doublets (dd) Aromatic CH

~ 95 - 105 Doublet of Doublets (dd) Aromatic CH

~ 55 - 60 Singlet (s) -OCH₃

IR (Infrared) Spectroscopy Data (Predicted)
Wavenumber (cm⁻¹) Intensity Assignment

3450 - 3300 Medium, Sharp (two bands)
N-H stretch (asymmetric and

symmetric)

3000 - 3100 Medium Aromatic C-H stretch

2850 - 2950 Medium Aliphatic C-H stretch (-OCH₃)

1600 - 1650 Strong N-H bend

1500 - 1550 Strong Aromatic C=C stretch

1200 - 1300 Strong Aryl C-O stretch

1000 - 1200 Strong C-F stretch

MS (Mass Spectrometry) Data (Predicted)
Ionization Method: Electron Ionization (EI)
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m/z Relative Intensity Assignment

159 High [M]⁺ (Molecular Ion)

144 Medium [M - CH₃]⁺

116 Medium [M - CH₃ - CO]⁺

Varies Low to Medium
Other fragments from ring

cleavage

Experimental Protocols
The following are detailed methodologies for the acquisition of spectroscopic data for 2,4-
Difluoro-5-methoxyaniline.

NMR Spectroscopy
Sample Preparation: Dissolve approximately 10-20 mg of 2,4-Difluoro-5-methoxyaniline in

0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS)

as an internal standard.

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

¹H NMR Acquisition:

Acquire the spectrum using a standard single-pulse experiment.

Set a pulse angle of 30-45°, an acquisition time of 2-4 seconds, and a relaxation delay of

1-2 seconds.

Accumulate 8-16 scans to achieve an adequate signal-to-noise ratio.

¹³C NMR Acquisition:

Acquire the spectrum using a proton-decoupled pulse sequence.

Set a pulse angle of 30-45°, an acquisition time of 1-2 seconds, and a relaxation delay of

2-5 seconds.
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Accumulate a larger number of scans (e.g., 128-1024) due to the low natural abundance

of ¹³C.

Data Processing:

Apply a Fourier transform to the acquired free induction decay (FID).

Phase the resulting spectrum and calibrate the chemical shift scale using the TMS signal

at 0.00 ppm for ¹H NMR and the residual solvent signal for ¹³C NMR.

Integrate signals and determine coupling constants from the ¹H NMR spectrum.

FT-IR Spectroscopy
Sample Preparation: For a solid sample, the KBr pellet method is recommended.

Thoroughly grind 1-2 mg of 2,4-Difluoro-5-methoxyaniline with approximately 100-200

mg of dry potassium bromide (KBr) using an agate mortar and pestle.

Compress the mixture in a hydraulic press to form a transparent pellet.

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

Data Acquisition:

Record a background spectrum of the empty sample compartment.

Place the KBr pellet in the sample holder.

Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

Co-add 16-32 scans to improve the signal-to-noise ratio.

Mass Spectrometry
Sample Introduction: Introduce a dilute solution of 2,4-Difluoro-5-methoxyaniline in a

volatile organic solvent (e.g., methanol or dichloromethane) into the mass spectrometer via a

direct insertion probe or GC/MS interface.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 8 Tech Support

https://www.benchchem.com/product/b1319728?utm_src=pdf-body
https://www.benchchem.com/product/b1319728?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1319728?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Ionization: Utilize Electron Ionization (EI) at 70 eV.

Mass Analysis: Scan a mass range of m/z 40-400 using a quadrupole or time-of-flight (TOF)

mass analyzer.

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to

deduce the structure of the fragments. The presence of an odd number of nitrogen atoms will

result in an odd nominal mass for the molecular ion, consistent with the Nitrogen Rule.[1]

Workflow Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound like 2,4-Difluoro-5-methoxyaniline.

Spectroscopic Analysis Workflow for 2,4-Difluoro-5-methoxyaniline

Sample Preparation

Spectroscopic Analysis

Data Processing & Interpretation

2,4-Difluoro-5-methoxyaniline

Dissolve in CDCl3 with TMS Prepare KBr Pellet Dissolve in Volatile Solvent

NMR Spectrometer (¹H & ¹³C) FT-IR Spectrometer Mass Spectrometer (EI)

Fourier Transform & Phasing Background Subtraction Identify Molecular Ion & Fragments

Structure Elucidation & Verification
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Click to download full resolution via product page

Caption: Workflow for Spectroscopic Data Acquisition and Analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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